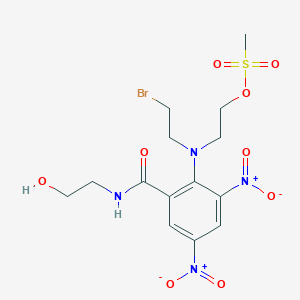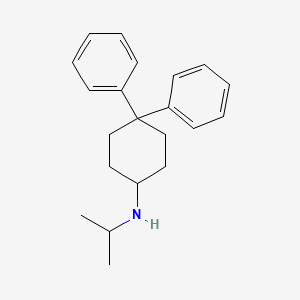
普瑞拉芬胺
科学研究应用
化学: 它被用作研究 α-氨基酸酰胺的反应性和性质的模型化合物。
生物学: 正在研究普瑞拉芬胺对细胞过程的影响及其作为治疗剂的潜力。
作用机制
普瑞拉芬胺通过阻断钠通道发挥作用,钠通道参与疼痛信号的传递。 通过抑制这些通道,普瑞拉芬胺降低了神经元的兴奋性,减轻了疼痛 . 分子靶标包括电压门控钠通道,特别是 Nav1.7,它在疼痛感知中起着至关重要的作用 .
生化分析
Biochemical Properties
Priralfinamide plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It acts as a mixed voltage-gated sodium channel blocker, including Na v 1.7, and also blocks N-type calcium channels . Additionally, Priralfinamide functions as a noncompetitive NMDA receptor antagonist and a monoamine oxidase B inhibitor . These interactions with various ion channels and receptors contribute to its analgesic effects. The compound’s ability to inhibit sodium and calcium channels helps in reducing neuronal excitability and pain transmission.
Cellular Effects
Priralfinamide has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, Priralfinamide’s inhibition of sodium and calcium channels leads to a decrease in neuronal excitability, which is crucial for its analgesic effects . The compound also modulates NMDA receptors, which play a role in synaptic plasticity and pain perception . These cellular effects contribute to its potential therapeutic benefits in treating neuropathic pain and other pain conditions.
Molecular Mechanism
The molecular mechanism of Priralfinamide involves its interaction with multiple ion channels and receptors. By blocking voltage-gated sodium channels, Priralfinamide reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This inhibition leads to decreased neuronal excitability and reduced pain transmission. Additionally, Priralfinamide’s blockade of N-type calcium channels further contributes to its analgesic effects by reducing calcium influx and neurotransmitter release . The compound’s noncompetitive antagonism of NMDA receptors also plays a role in modulating pain perception and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Priralfinamide have been observed to change over time. The compound has shown stability and long-lasting effects in various studies. For instance, Priralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in rats . These findings suggest that Priralfinamide maintains its efficacy over extended periods, making it a promising candidate for chronic pain management.
Dosage Effects in Animal Models
The effects of Priralfinamide vary with different dosages in animal models. Studies have shown that Priralfinamide is effective in reducing pain at various dosages. For example, in a study evaluating its efficacy in neuropathic pain, Priralfinamide was administered at doses of 40 mg BID (twice a day) with weekly increases to 80 and 160 mg BID, contingent on tolerability . The highest dose of 320 mg was reached and maintained in 75% of patients, demonstrating its dose-dependent efficacy and tolerability . At higher doses, some adverse effects such as headache, nausea, and dizziness were observed .
Metabolic Pathways
Priralfinamide undergoes metabolism primarily in the liver. The main route of excretion is via the kidneys, with 94% of the dose being eliminated through urine . Major metabolites identified in urine and plasma include the N-dealkylated acid of Priralfinamide and deaminated Priralfinamide acid (NW-1799) . These metabolic pathways indicate that Priralfinamide is extensively metabolized before excretion, which is important for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Priralfinamide is rapidly and completely absorbed when administered orally . It is distributed throughout the body, with significant concentrations found in plasma and various tissues. The compound’s distribution is influenced by its interactions with transporters and binding proteins. For instance, Priralfinamide and its dealkylated metabolite (NW-1716) represent the majority of plasma radioactivity . This distribution pattern suggests that Priralfinamide is effectively transported and localized within the body, contributing to its therapeutic effects.
Subcellular Localization
The subcellular localization of Priralfinamide is crucial for its activity and function. The compound’s ability to target specific cellular compartments and organelles is influenced by its chemical structure and post-translational modifications. Priralfinamide’s interactions with ion channels and receptors are likely to occur at the cell membrane, where these proteins are predominantly located . Additionally, its modulation of NMDA receptors suggests that Priralfinamide may also localize to synaptic sites, where these receptors are concentrated . Understanding the subcellular localization of Priralfinamide is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
准备方法
合成路线和反应条件: 普瑞拉芬胺可以通过多步合成过程合成,该过程涉及 2-氟苄胺与 4-羟基苄胺反应,然后形成与 (S)-2-氨基丙酸的酰胺键 . 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。
工业生产方法: 普瑞拉芬胺的工业生产涉及扩大上述合成路线的规模。该工艺经过优化,以确保最终产品的产率高且纯度高。 这可能包括使用先进的纯化技术,例如色谱法和结晶 .
化学反应分析
反应类型: 普瑞拉芬胺会发生各种化学反应,包括:
氧化: 普瑞拉芬胺可以被氧化形成相应的氧化物。
还原: 它可以被还原形成胺类和其他还原衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应
主要形成的产物: 这些反应形成的主要产物包括普瑞拉芬胺的各种取代和官能化衍生物,它们可能具有不同的药理特性 .
相似化合物的比较
普瑞拉芬胺在其特定的作用机制和潜在的治疗应用方面是独一无二的。类似的化合物包括:
加巴喷丁: 用于神经性疼痛,但通过涉及钙通道的不同机制起作用。
普瑞巴林: 与加巴喷丁类似,它靶向钙通道,用于神经性疼痛。
拉科酰胺: 另一种钠通道阻滞剂,用于治疗癫痫和神经性疼痛.
属性
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIBOFHEFDSAU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158406 | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133865-88-0 | |
| Record name | Priralfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Priralfinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Priralfinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIRALFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)










